ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate is a complex organic compound characterized by its spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the spiro-quinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: Potential use as a probe to study biological pathways involving spirocyclic structures.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials with unique properties due to its spirocyclic structure.
Wirkmechanismus
The mechanism of action of ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The spirocyclic structure may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of biological pathways. The quinazoline moiety may also interact with nucleic acids or other biomolecules, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro-azetidin-2-one derivatives: Known for their biological activity and therapeutic potential.
Spiro-pyrrolidine derivatives: Exhibiting diverse pharmacological properties.
Spiro-indoline derivatives: Used in medicinal chemistry for their bioactive properties.
Spiro-pyran derivatives: Known for their applications in drug discovery.
Uniqueness
Ethyl 4-(2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamido)benzoate is unique due to its specific combination of a spiro-quinazoline core with a sulfanyl group and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
Ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular proliferation inhibition. This article explores the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. The presence of a sulfanyl group and an acetamido moiety enhances its interaction with biological targets, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Research indicates that this compound exhibits selective inhibition of CDK2, which plays a crucial role in cell cycle regulation. This selective inhibition is significant because it allows for targeted therapeutic strategies against tumors that are resistant to conventional CDK4/6 inhibitors. The compound's ability to preferentially inhibit CDK2 over other CDKs (such as CDK1, CDK3, CDK4, CDK5, CDK6, CDK7, and CDK9) positions it as a promising candidate for treating various proliferative disorders, including cancers .
Anticancer Activity
A study highlighted the compound's efficacy against several cancer cell lines. In vitro assays demonstrated that it could significantly reduce cell viability in human tumor cells by inducing apoptosis and inhibiting cell cycle progression. The compound's high oral bioavailability and metabolic stability further enhance its potential as an effective therapeutic agent .
Case Studies
- In vitro Studies : A series of experiments were conducted on various human tumor cell lines (e.g., Mia PaCa-2, PANC-1) where the compound exhibited potent antitumor activity. The structure-activity relationship (SAR) studies indicated that modifications in the spirocyclic structure could lead to enhanced potency against specific cancer types .
- Mechanistic Insights : The compound was shown to induce cell cycle arrest at the G1 phase, which is critical for preventing the proliferation of cancer cells. This mechanism was attributed to its interaction with CDK2, leading to downstream effects on cyclin levels and retinoblastoma protein (Rb) phosphorylation status .
Data Tables
Biological Activity | Cell Lines Tested | IC50 Values (µM) | Mechanism |
---|---|---|---|
Antitumor | Mia PaCa-2 | 5.0 | CDK2 Inhibition |
Antitumor | PANC-1 | 3.5 | Apoptosis Induction |
Cell Cycle Arrest | Various Tumor Cells | 4.0 | G1 Phase Arrest |
Eigenschaften
IUPAC Name |
ethyl 4-[(2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-2-30-23(29)17-10-12-18(13-11-17)25-21(28)16-31-22-19-8-4-5-9-20(19)26-24(27-22)14-6-3-7-15-24/h4-5,8-13,26H,2-3,6-7,14-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZIMSYEYZXVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.